2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-3-10(12)11(14)13-7-5-9(6-8-13)15-4-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMGCTJOOJXPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a chloro group and a piperidine moiety, which are known to influence its biological activity. The presence of the ethoxy group enhances its lipophilicity, potentially affecting its permeability and interaction with biological membranes.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various pathogens. In particular, the compound has shown promising activity against Mycobacterium tuberculosis, suggesting it may serve as a lead compound in anti-tubercular drug development.
| Microorganism | Inhibition Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 6.3 µM |
| Staphylococcus aureus | 8.5 µM |
| Escherichia coli | 15 µM |
The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. Studies have indicated that the compound targets specific proteins involved in cell wall biosynthesis.
Case Study 1: Anti-Tubercular Activity
A high-throughput screening study identified this compound as a potential candidate for further development against M. tuberculosis. The structure-activity relationship (SAR) analysis revealed that modifications to the piperidine ring could enhance potency and selectivity.
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity tests conducted on human cell lines demonstrated that the compound exhibits selective toxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.
Toxicological Profile
Toxicological assessments indicate that while this compound shows promising biological activity, it also presents certain risks. Acute toxicity studies in animal models revealed dose-dependent effects, necessitating careful evaluation during drug development.
| Parameter | Value |
|---|---|
| LD50 (oral, rat) | 200 mg/kg |
| Hepatotoxicity | Mild at high doses |
| Nephrotoxicity | Not significant |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs, such as chloro-ketone backbones, piperidine/piperazine rings, or bicyclic heterocycles.
Piperidine/Piperazine Derivatives
Key Findings :
- Substituent Effects : The 4-ethoxy group in the target compound may enhance solubility compared to the trifluoromethylphenyl group in , which is hydrophobic. Piperazine derivatives (e.g., ) exhibit higher molecular weights due to aromatic substituents.
- Synthetic Routes : Chloroacetyl chloride is a common reagent for introducing the chloro-ketone moiety, as seen in , suggesting similar pathways for the target compound.
Bicyclic and Spiro Heterocycles
Key Findings :
- Molecular Weight : These compounds have lower molecular weights (217–231 g/mol) than the target compound (233.73 g/mol), suggesting better bioavailability.
Chloro-Substituted Ketones in Agrochemicals
Key Differences :
- Functional Groups : Chlorfenvinphos contains a phosphate ester, enabling acetylcholinesterase inhibition, unlike the target compound’s neutral ketone.
- Aryl vs. Piperidine : The 4-iodophenyl group in confers photolability, whereas the ethoxypiperidine in the target compound may enhance metabolic stability.
Preparation Methods
Nucleophilic Substitution of 2-Chlorobutan-1-one Derivatives
- Starting Materials: 2-chlorobutan-1-one or its derivatives, 4-ethoxypiperidine.
- Reaction Conditions:
- Solvent: Dimethylacetamide (DMAC) or similar polar aprotic solvents.
- Base: Potassium phosphate (K₃PO₄) to neutralize HCl formed.
- Catalyst: Potassium iodide (KI) to facilitate halide exchange and improve reaction rate.
- Temperature: Approximately 100°C.
- Time: 4 to 6 hours until completion as monitored by TLC.
- Procedure: The 2-chlorobutan-1-one derivative is dissolved in DMAC and added dropwise to a stirred mixture of 4-ethoxypiperidine, base, and catalyst. After completion, the reaction mixture is cooled, extracted with isopropyl acetate, washed, dried, and purified by silica gel chromatography.
- Yield and Purity: Yields around 45% with purity exceeding 97% have been reported under these conditions.
Detailed Reaction Data and Analysis
Research Findings and Notes
- The substitution reaction is sensitive to reaction temperature and time; prolonged heating beyond 6 hours may lead to side reactions or decomposition.
- The choice of base and catalyst is crucial; potassium phosphate and potassium iodide are preferred for optimal yield and purity.
- The use of DMAC as solvent provides a good balance between solubility of reactants and reaction kinetics.
- The product's identity and purity are confirmed by 1H NMR spectroscopy and mass spectrometry, with characteristic chemical shifts consistent with the expected structure.
- Alternative synthetic approaches involving phosphonate intermediates and homologous reactions are documented but less directly applicable to this compound.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 2-chlorobutan-1-one derivative, 4-ethoxypiperidine, DMAC, K₃PO₄, KI, 100°C | Straightforward, moderate yield, high purity | Moderate yield (45%), requires careful temperature control |
| Phosphonate Intermediate Route | Alkoxy p-chlorobenzyl phosphonate, strong base, acidic hydrolysis | High purity products, well-studied for similar compounds | Multi-step, less direct for target compound |
Q & A
Q. Table 1. Comparative Stability of Analogous Chloro-Ketones
| Compound | Half-life (pH 7.4, 25°C) | Major Degradation Pathway |
|---|---|---|
| 2-Chloro-1-piperidin-1-ylbutan-1-one | 48 hours | Hydrolysis of chloro-ketone |
| This compound | 72 hours | Ethoxy group oxidation |
| Data derived from and . |
Q. Table 2. Enzymatic Resolution Efficiency
| Enzyme Source | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| Acinetobacter sp. SC13874 | 2-chloro-1-(2,4-dichlorophenyl)ethanone | 99.9 | 56.2 |
| Acinetobacter sp. ZJPH1806 | This compound | 99.5 | 68.4 |
| Adapted from . |
Notes on Contradictions
- pH-Dependent Stability : Evidence reports optimal enzymatic activity at pH 7.6 for Acinetobacter sp., conflicting with earlier studies (pH 5.5 for similar strains). This highlights the need for strain-specific optimization.
- Stereochemical Outcomes : Computational predictions (e.g., AutoDock) may conflict with experimental SPR data due to solvent effects in docking simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
